3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid
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Overview
Description
3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a hydroxyl group and an amino group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid typically involves the reaction of 3-hydroxynaphthalene-2-amine with a suitable acylating agent. One common method includes the use of 3-hydroxynaphthalene-2-amine and an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. For instance, its hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid is unique due to its specific substitution pattern on the naphthalene ring and the presence of both amino and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
649715-71-9 |
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Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-[(3-hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-6-9-4-2-1-3-8(9)5-10(11)14-12(16)7-13(17)18/h1-6,15H,7H2,(H,14,16)(H,17,18) |
InChI Key |
MPMAZGZYEHLHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)CC(=O)O)O |
Origin of Product |
United States |
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